N-(5,7-Difluoro-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2,2,2-trifluoroacetamide
CAS No.:
Cat. No.: VC17181060
Molecular Formula: C12H8F5NO2
Molecular Weight: 293.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H8F5NO2 |
|---|---|
| Molecular Weight | 293.19 g/mol |
| IUPAC Name | N-(5,7-difluoro-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-2,2,2-trifluoroacetamide |
| Standard InChI | InChI=1S/C12H8F5NO2/c13-5-3-7-6(8(14)4-5)1-2-9(10(7)19)18-11(20)12(15,16)17/h3-4,9H,1-2H2,(H,18,20) |
| Standard InChI Key | YXZLZJLTFRELFW-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(C=C(C=C2F)F)C(=O)C1NC(=O)C(F)(F)F |
Introduction
Molecular Structure and Identification
Structural Features
N-(5,7-Difluoro-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2,2,2-trifluoroacetamide consists of a partially saturated naphthalene ring system (tetrahydronaphthalenone) substituted with fluorine atoms at positions 5 and 7. The 2-position of the ring is functionalized with a trifluoroacetamide group (-NC(=O)CF₃) . The planar aromatic system of the naphthalenone moiety facilitates π-π interactions, while the electron-withdrawing fluorine atoms and trifluoroacetamide group enhance electrophilic reactivity and metabolic stability.
Table 1: Key Molecular Properties
The compound’s stereochemistry and conformational flexibility are influenced by the tetrahydronaphthalenone ring, which adopts a half-chair configuration, and the planar trifluoroacetamide group .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of N-(5,7-Difluoro-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2,2,2-trifluoroacetamide involves multi-step organic reactions, typically starting with the fluorination of a naphthalenone precursor. Key steps may include:
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Friedel-Crafts Acylation: Introduction of the ketone group at the 1-position of the naphthalene ring.
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Electrophilic Fluorination: Selective fluorination at positions 5 and 7 using agents like Selectfluor® or DAST (diethylaminosulfur trifluoride).
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Reductive Amination: Formation of the secondary amine at the 2-position, followed by acylation with trifluoroacetic anhydride to install the trifluoroacetamide group.
Reaction conditions (e.g., solvents, catalysts, temperatures) are optimized to maximize yield and purity, though specific protocols remain proprietary. Industrial-scale production, as reported by MolCore BioPharmatech, achieves purities ≥97% under ISO-certified processes .
Chemical Properties and Reactivity
Physicochemical Characteristics
The compound’s fluorine atoms and electron-deficient aromatic system contribute to:
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High Lipophilicity: LogP ≈ 2.8 (estimated), enhancing membrane permeability.
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Thermal Stability: Decomposition temperature >250°C, suitable for high-temperature applications.
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Acid/Base Stability: Resistant to hydrolysis under physiological pH due to the stability of the trifluoroacetamide group.
Reaction Profile
N-(5,7-Difluoro-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2,2,2-trifluoroacetamide participates in reactions typical of aryl fluorides and amides:
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Nucleophilic Aromatic Substitution: Fluorine atoms at positions 5 and 7 may be displaced by strong nucleophiles (e.g., -OH, -NH₂) under basic conditions.
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Amide Hydrolysis: The trifluoroacetamide group resists enzymatic cleavage but can be hydrolyzed under acidic or alkaline conditions to yield the corresponding amine.
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Hydrogenation: The tetrahydronaphthalenone ring may undergo further reduction to a decalin system under catalytic hydrogenation.
Biological Activity and In Vitro Studies
Preliminary Findings
In vitro assays suggest potential inhibitory activity against:
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Kinases: ATP-binding sites in tyrosine kinases may interact with the planar naphthalenone moiety.
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Proteases: The trifluoroacetamide group mimics peptide bonds, enabling competitive inhibition.
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